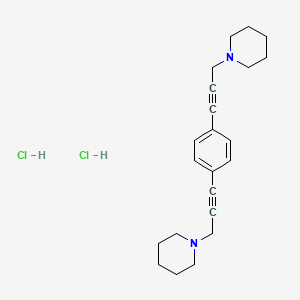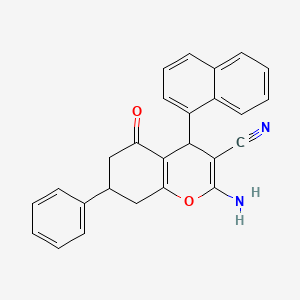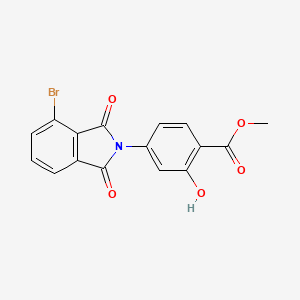![molecular formula C16H18BrN3O B4963095 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a potent and specific ligand for the D3 receptor, with little or no affinity for other dopamine receptor subtypes. BRL-15572 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor subtype. The D3 receptor is primarily localized in the mesolimbic and mesocortical dopamine pathways, which are involved in reward, motivation, and cognitive function. By blocking D3 receptor activation, this compound may modulate these pathways and improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. It has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
実験室実験の利点と制限
One advantage of 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor subtype. However, its specificity may also be a limitation, as it may not be effective for disorders that involve other dopamine receptor subtypes. In addition, the synthesis of this compound is complex and may be challenging for some labs.
将来の方向性
There are many potential future directions for research on 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential therapeutic applications in drug addiction. This compound has been shown to decrease drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a cognitive enhancer. This compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, and further research could explore its potential as a treatment for cognitive deficits in these disorders. Finally, further research could explore the potential of this compound as a tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders.
合成法
The synthesis of 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves a series of chemical reactions starting from 4-bromo-2-nitrophenol. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2-(4-piperidinyl)pyridine to form the piperazine ring. Finally, the Boc group is removed to yield this compound.
科学的研究の応用
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in these disorders.
特性
IUPAC Name |
4-bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-4-5-15(21)13(11-14)12-19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11,21H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXGDVAXOEVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)

![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)


![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)

![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4963112.png)